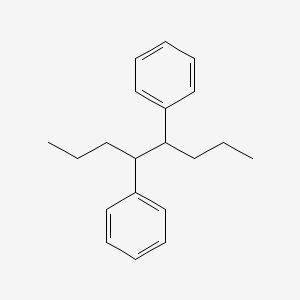
1,1'-(Octane-4,5-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Octane-4,5-diyl)dibenzene is an organic compound that features a central octane chain with two benzene rings attached at the 4th and 5th positions. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Octane-4,5-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with octane and benzene as the primary starting materials.
Friedel-Crafts Alkylation: The key step in the synthesis is the Friedel-Crafts alkylation reaction, where benzene reacts with an octane derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a temperature range of 0-50°C.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure 1,1’-(Octane-4,5-diyl)dibenzene.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Octane-4,5-diyl)dibenzene follows similar steps but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation.
Continuous Flow Systems: Continuous flow systems may be employed to ensure a steady production rate and consistent product quality.
Automated Purification: Industrial purification methods such as distillation and automated chromatography are used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Octane-4,5-diyl)dibenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, where substituents such as nitro groups (NO2) or halogens (Cl, Br) can be introduced using reagents like nitric acid (HNO3) or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with a catalyst
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives
Scientific Research Applications
1,1’-(Octane-4,5-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkyl chain length on the properties of aromatic compounds.
Biology: The compound is used in studies related to membrane interactions and lipid bilayer behavior due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(Octane-4,5-diyl)dibenzene involves its interaction with molecular targets through its aromatic rings and alkyl chain. The benzene rings can participate in π-π interactions with other aromatic systems, while the octane chain can interact with hydrophobic regions of molecules or membranes. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexane-4,5-diyl)dibenzene
- 1,1’-(Decane-4,5-diyl)dibenzene
- 1,1’-(Butane-4,5-diyl)dibenzene
Uniqueness
1,1’-(Octane-4,5-diyl)dibenzene is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly useful in studies related to membrane interactions and material synthesis, where the length of the alkyl chain can significantly influence the properties of the compound.
Properties
CAS No. |
42117-21-5 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
5-phenyloctan-4-ylbenzene |
InChI |
InChI=1S/C20H26/c1-3-11-19(17-13-7-5-8-14-17)20(12-4-2)18-15-9-6-10-16-18/h5-10,13-16,19-20H,3-4,11-12H2,1-2H3 |
InChI Key |
GZPMLCHJNOAYET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C(CCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















